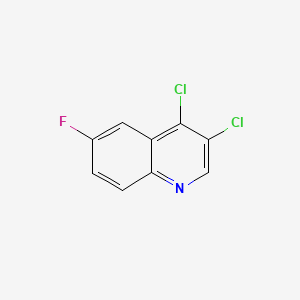

3,4-Dichloro-6-fluoroquinoline

説明

3,4-Dichloro-6-fluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science . The incorporation of fluorine and chlorine atoms into the quinoline ring enhances the compound’s biological activity and chemical stability .

作用機序

Target of Action

3,4-Dichloro-6-fluoroquinoline is a member of the fluoroquinolone class of antibiotics . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, act by inhibiting the activities of DNA gyrase and topoisomerase IV . They bind to these enzymes and form a ternary complex with the DNA, preventing the resealing of the DNA strands and leading to breaks in the DNA. This interrupts the replication process and leads to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. It primarily affects DNA replication but also impacts transcription and translation processes. The downstream effects include the cessation of cell division and eventual cell death .

Pharmacokinetics

Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys . Factors such as absorption, distribution, metabolism, and excretion (ADME) can impact the bioavailability of the drug .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dichloroaniline with a fluorinating agent in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction parameters are carefully controlled to maximize yield and purity . The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis .

化学反応の分析

Types of Reactions

3,4-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

科学的研究の応用

3,4-Dichloro-6-fluoroquinoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antibacterial and antiviral drugs.

Material Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.

Industrial Applications: The compound is used in the production of dyes and pigments.

類似化合物との比較

Similar Compounds

Uniqueness

3,4-Dichloro-6-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring, which imparts distinct chemical and biological properties . This unique substitution pattern enhances its reactivity and potential for functionalization compared to other similar compounds .

生物活性

3,4-Dichloro-6-fluoroquinoline is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Enzymes

this compound primarily exerts its antibacterial effects by inhibiting two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. The inhibition of these enzymes disrupts the supercoiling of DNA, leading to the cessation of cell division and ultimately resulting in bacterial cell death.

Biochemical Pathways

The compound's action affects several biochemical pathways within bacteria:

- DNA Replication: Disruption leads to failure in replicating bacterial DNA.

- Transcription and Translation: Inhibition impacts the synthesis of RNA and proteins essential for bacterial survival.

Pharmacokinetics

Fluoroquinolones, including this compound, are characterized by:

- Good Oral Bioavailability: This allows for effective absorption when administered orally.

- Wide Distribution: The compound is distributed throughout various tissues in the body, making it effective against systemic infections.

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activity. Research has shown that it is effective against various gram-positive and gram-negative bacteria. Its potency is often compared to other fluoroquinolones such as ciprofloxacin and norfloxacin.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Streptococcus pneumoniae | 0.25 |

These values indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings .

Anticancer Activity

Recent studies have explored the potential anticancer properties of fluoroquinolone derivatives, including this compound. Research indicates that modifications to the fluoroquinolone structure can enhance cytotoxic effects against cancer cell lines.

Case Study Findings

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against colon cancer cells (SW480 and SW620) with IC50 values ranging from 7.7 to 15.3 µM. Notably, the compound showed selective toxicity towards cancer cells while sparing normal human keratinocytes .

Toxicological Profile

While fluoroquinolones are generally well-tolerated, there are concerns regarding their toxicity:

- Acute Toxicity: Classified as Acute Tox. 4 Oral; ingestion can lead to serious health risks.

- Eye Damage: Can cause severe eye damage upon contact.

Applications in Research and Industry

This compound has several applications beyond its antimicrobial properties:

- Medicinal Chemistry: Serves as a building block for developing new antibacterial agents.

- Material Science: Utilized in synthesizing advanced materials due to its unique electronic properties.

- Biological Studies: Employed in enzyme inhibition studies and other biochemical research.

- Industrial Uses: Involved in producing dyes and pigments.

特性

IUPAC Name |

3,4-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPMJBMQUTZLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671169 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-46-7 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。